molecular formula C9H5Br2NO B6226598 4,7-Dibromo-1,2-dihydroisoquinolin-1-one CAS No. 1203578-94-2

4,7-Dibromo-1,2-dihydroisoquinolin-1-one

Cat. No. B6226598
CAS RN: 1203578-94-2
M. Wt: 302.95 g/mol
InChI Key: DGJUXHDNFFSRLZ-UHFFFAOYSA-N
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Description

4,7-Dibromo-1,2-dihydroisoquinolin-1-one (DBDHIQ) is an organic compound composed of a brominated isoquinolinone ring system. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications. DBDHIQ is a versatile building block for organic synthesis and has been used in medicinal chemistry, materials science, and other fields. The synthesis of DBDHIQ is relatively simple and can be accomplished through several methods. In addition, it has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

4,7-Dibromo-1,2-dihydroisoquinolin-1-one has been used for a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. This compound has also been used as a potential inhibitor of the enzyme tyrosinase, which is involved in melanin synthesis and is a target for treating skin disorders. Additionally, this compound has been used as a potential inhibitor of the enzyme cytochrome P450, which is involved in drug metabolism. Finally, this compound has been used as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-1,2-dihydroisoquinolin-1-one is not fully understood. However, it is thought to act as an inhibitor of certain enzymes by binding to their active sites. This binding blocks the enzyme’s ability to catalyze its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2), tyrosinase, cytochrome P450, and monoamine oxidase. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, as well as potential anticancer activity.

Advantages and Limitations for Lab Experiments

4,7-Dibromo-1,2-dihydroisoquinolin-1-one has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and can be easily isolated via column chromatography. Additionally, it has a wide range of potential applications in medicinal chemistry, materials science, and other fields.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively unstable compound and is prone to degradation in the presence of light, heat, and oxygen. Additionally, it is highly toxic and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for research involving 4,7-Dibromo-1,2-dihydroisoquinolin-1-one. One potential direction is to explore its potential use as an inhibitor of other enzymes, such as proteases, lipases, and phosphatases. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and to develop more efficient and cost-effective synthesis methods. Finally, further research could be done to investigate the potential applications of this compound in materials science and other fields.

Synthesis Methods

One method for synthesizing 4,7-Dibromo-1,2-dihydroisoquinolin-1-one is through the reaction of 4,7-dibromo-1,2-dihydroisoquinoline and ethyl bromoacetate. This reaction is carried out at room temperature in an acetonitrile/water solution, and the this compound product is isolated via column chromatography.
Another method is the reaction of 4,7-dibromo-1,2-dihydroisoquinoline and ethyl chloroacetate. This reaction is carried out at room temperature in an acetonitrile/water solution, and the this compound product is isolated via column chromatography.
Finally, this compound can also be synthesized through the reaction of 4,7-dibromo-1,2-dihydroisoquinoline and ethyl chloroacetate. This reaction is carried out at room temperature in an acetonitrile/water solution, and the this compound product is isolated via column chromatography.

properties

IUPAC Name

4,7-dibromo-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJUXHDNFFSRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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